molecular formula C55H100N4O30 B12068180 Lyso-ganglioside GM1, bovine

Lyso-ganglioside GM1, bovine

Cat. No.: B12068180
M. Wt: 1297.4 g/mol
InChI Key: YQTZTHWHSZKVRN-AOCPGFNFSA-N
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Description

Lyso-ganglioside GM1, bovine, is a derivative of the ganglioside GM1, which is a glycosphingolipid found predominantly in the nervous system. This compound is derived from bovine brain gangliosides and lacks the fatty acid moiety present in the parent GM1 molecule. Lyso-ganglioside GM1 plays a crucial role in various physiological and pathological processes, particularly in the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lyso-ganglioside GM1 can be synthesized through a one-pot reaction starting from GM1 ganglioside. The deacylation of GM1 is carried out in an alkaline medium, typically using potassium hydroxide (KOH) in propanol-1-ol, in the absence of oxygen. The optimal conditions for this reaction are 6 hours at 90°C with 0.2 N KOH and 1 mM GM1, yielding approximately 54% of lyso-ganglioside GM1 .

Industrial Production Methods

Industrial production methods for lyso-ganglioside GM1 involve similar deacylation processes but on a larger scale. The use of advanced purification techniques, such as silica gel column chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Lyso-ganglioside GM1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild conditions.

Major Products

The major products formed from these reactions include modified gangliosides with altered functional groups, which can be used for various biochemical studies and therapeutic applications .

Scientific Research Applications

Lyso-ganglioside GM1 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of lyso-ganglioside GM1 involves its interaction with membrane receptors, particularly the tyrosine kinase receptor TrkA. This interaction activates signaling pathways that promote neuronal differentiation and neuroprotection. The oligosaccharide portion of lyso-ganglioside GM1 is crucial for this interaction, as it mediates the binding to TrkA and subsequent activation of downstream signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lyso-ganglioside GM1 is unique due to its specific interaction with TrkA and its role in promoting neuronal functions. Unlike other gangliosides, lyso-ganglioside GM1 lacks the fatty acid moiety, which allows for distinct biochemical properties and applications .

Properties

Molecular Formula

C55H100N4O30

Molecular Weight

1297.4 g/mol

IUPAC Name

(2S,5R)-5-acetamido-2-[(2S,3S,5S)-5-[(2S,3S,5R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(3S,4R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane

InChI

InChI=1S/C55H97N3O30.H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(66)27(56)24-79-51-43(75)41(73)45(33(22-62)82-51)84-53-44(76)49(88-55(54(77)78)18-29(67)35(57-25(2)64)48(87-55)37(69)30(68)19-59)46(34(23-63)83-53)85-50-36(58-26(3)65)47(39(71)32(21-61)80-50)86-52-42(74)40(72)38(70)31(20-60)81-52;/h16-17,27-53,59-63,66-76H,4-15,18-24,56H2,1-3H3,(H,57,64)(H,58,65)(H,77,78);1H3/b17-16+;/t27-,28+,29?,30+,31?,32?,33?,34?,35+,36-,37+,38-,39-,40?,41+,42-,43?,44-,45+,46-,47?,48?,49?,50-,51+,52-,53-,55-;/m0./s1

InChI Key

YQTZTHWHSZKVRN-AOCPGFNFSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1C([C@H]([C@@H](C(O1)CO)O[C@H]2[C@H](C([C@H](C(O2)CO)O[C@H]3[C@H](C([C@H](C(O3)CO)O)O[C@H]4[C@H](C([C@H](C(O4)CO)O)O)O)NC(=O)C)O[C@@]5(CC([C@H](C(O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)N)O.N

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)N)O.N

Origin of Product

United States

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